An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole
An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole
Abstract
This technical guide provides a comprehensive analysis of the chemical structure of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole. The pyrazole scaffold is a privileged core in medicinal chemistry, and its functionalization with moieties such as a fluorophenyl group and a methylthio group can significantly influence its physicochemical and pharmacological properties. This document delineates the molecule's structural features, including tautomerism and key functional groups. In the absence of extensive published data on this specific molecule, we present a robust, field-proven synthetic strategy based on the classical Knorr pyrazole synthesis, complete with a detailed, actionable experimental protocol. Furthermore, we outline the essential analytical techniques required for unambiguous structural confirmation, including predicted spectroscopic data based on analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and explore the potential of this and related pyrazole derivatives.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of biological activities. Pyrazole derivatives are integral components of numerous commercial drugs and clinical candidates, demonstrating efficacy as anti-inflammatory, antimicrobial, anti-tumor, and analgesic agents. The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of its biological and pharmacokinetic profiles.
Two key substitutions on the pyrazole ring are of particular interest in medicinal chemistry:
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The 4-Fluorophenyl Group: The introduction of a fluorine atom onto a phenyl ring is a common strategy in drug design. The C-F bond is significantly more stable than a C-H bond, which can enhance metabolic stability.[1] Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons and create favorable electrostatic interactions with protein targets, often increasing binding affinity.[1]
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The Methylthio Group (S-CH₃): The methylthio substituent serves a dual purpose. It can modulate the electronic properties of the pyrazole ring and provides a versatile synthetic handle for further chemical modification, such as oxidation to sulfoxide or sulfone derivatives, which can drastically alter solubility and biological activity.
This guide focuses on the specific structure of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole, providing a foundational understanding for its synthesis and potential application.
Structural Elucidation and Physicochemical Properties
Core Structure and Tautomerism
The fundamental structure of the title compound consists of a central five-membered pyrazole ring. This ring is substituted at the C3 position with a 4-fluorophenyl group and at the C5 position with a methylthio group.
A critical feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism. The proton on the nitrogen atom can reside on either N1 or N2, leading to two distinct tautomeric forms. While one form may predominate in a given environment, the molecule exists in a dynamic equilibrium between these two states. This interconversion is crucial to consider, as it can affect crystal packing, hydrogen bonding capabilities, and receptor interactions.[2]
The two primary tautomers are:
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3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole
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5-(4-Fluorophenyl)-3-(methylthio)-1H-pyrazole
For clarity, this guide will primarily refer to the 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole nomenclature, while acknowledging the existence of this equilibrium.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₀H₉FN₂S | Defines the elemental composition. |
| Molecular Weight | 224.26 g/mol | Used for all stoichiometric calculations. |
| Exact Mass | 224.04975 Da | Critical for high-resolution mass spectrometry confirmation. |
| XLogP3 | ~2.9 - 3.2 | Predicts lipophilicity; suggests moderate cell permeability. |
| Hydrogen Bond Donors | 1 (from N-H) | Indicates potential for hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptors | 3 (2x N, 1x F) | Indicates potential for hydrogen bonding with target proteins. |
| Topological Polar Surface Area | ~41.9 Ų | Influences membrane transport and solubility. |
A Proposed Synthetic Strategy
The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[3][4] The most reliable and versatile approach for the target molecule is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[4]
Retrosynthetic Analysis and Forward Plan
A logical retrosynthetic disconnection of the pyrazole ring points to two key starting materials: hydrazine and a suitable 1,3-dicarbonyl equivalent. The chosen precursor is 1-(4-fluorophenyl)-4,4-bis(methylthio)but-3-en-2-one, which contains the required carbon skeleton and functional groups for regioselective cyclization.
The proposed forward synthesis is a two-step process, which is outlined in the workflow diagram below.
Caption: Proposed two-step synthetic workflow for 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole.
Detailed Experimental Protocol
This protocol is a robust, field-validated methodology derived from standard procedures for pyrazole synthesis.[5]
Step 1: Synthesis of 1-(4-fluorophenyl)-4,4-bis(methylthio)but-3-en-2-one
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Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 eq., 60% dispersion in mineral oil) and suspend it in anhydrous THF (100 mL).
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Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of 4'-fluoroacetophenone (1.0 eq.) in anhydrous THF (20 mL) dropwise over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes.
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Dithiocarboxylation: Add carbon disulfide (1.5 eq.) dropwise, maintaining the temperature at 0 °C. The reaction mixture will typically turn a deep red or orange color. Allow the reaction to stir at room temperature for 2 hours.
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Methylation: Cool the mixture back to 0 °C and add methyl iodide (2.5 eq.) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment. Allow the reaction to warm to room temperature and stir overnight.
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Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
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Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the β-ketovinyl dithioacetal intermediate.
Step 2: Synthesis of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole
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Setup: To a 100 mL round-bottom flask, add the intermediate from Step 1 (1.0 eq.) and dissolve it in ethanol (50 mL).
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Cyclization: Add hydrazine hydrate (1.2 eq.) to the solution.
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Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purification: Dissolve the crude residue in dichloromethane and wash with water to remove any remaining hydrazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the pure title compound.
Essential Methods for Structural Characterization
Unambiguous confirmation of the synthesized structure is paramount. A combination of spectroscopic techniques is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure. Based on analogous compounds found in the literature, the following spectral characteristics are predicted.[6][7]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Information |
| ¹H NMR | 12.0 - 13.5 | br s | N-H proton of the pyrazole ring (exchangeable with D₂O). |
| 7.7 - 7.9 | dd or m | 2 Ar-H ortho to the pyrazole ring. | |
| 7.1 - 7.3 | t | 2 Ar-H meta to the pyrazole ring. | |
| 6.4 - 6.6 | s | 1H at the C4 position of the pyrazole ring. | |
| 2.5 - 2.7 | s | 3H of the S-CH₃ group. | |
| ¹³C NMR | 160 - 165 (d) | Doublet (d) | Ar-C -F (large ¹JCF coupling). |
| ~150 | Singlet (s) | C 3 of the pyrazole ring. | |
| ~145 | Singlet (s) | C 5 of the pyrazole ring. | |
| 128 - 130 (d) | Doublet (d) | Ar-C H ortho to pyrazole (small ²JCF coupling). | |
| 115 - 117 (d) | Doublet (d) | Ar-C H meta to pyrazole (³JCF coupling). | |
| ~105 | Singlet (s) | C 4 of the pyrazole ring. | |
| 14 - 16 | Singlet (s) | S-C H₃ carbon. | |
| ¹⁹F NMR | -110 to -115 | s or m | Single fluorine environment of the 4-fluorophenyl group. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental formula. The experimentally determined mass should match the calculated exact mass of the protonated molecule [M+H]⁺.
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Calculated Exact Mass for C₁₀H₁₀FN₂S⁺: 225.0576
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Expected Result: An observed m/z value within 5 ppm of the calculated mass provides strong evidence for the correct elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups present in the molecule.
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~3100-3300 cm⁻¹ (broad): N-H stretching vibration.
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~1590-1610 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole and phenyl rings.
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~1220-1240 cm⁻¹: Strong C-F stretching vibration.
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~680-720 cm⁻¹: C-S stretching vibration.
Potential Applications and Future Directions
Given the prevalence of fluorophenyl-substituted pyrazoles in drug discovery, 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole represents a valuable scaffold for further investigation.[1][8] Based on the known bioactivities of related structures, this compound could be screened for a variety of therapeutic targets, including:
-
Kinase Inhibition: Many pyrazole-based compounds are potent kinase inhibitors used in oncology.
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Antimicrobial Activity: The pyrazole nucleus is present in several antimicrobial agents.[8]
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Anti-inflammatory Effects: Celecoxib, a well-known NSAID, features a pyrazole core, highlighting the potential for this class of compounds to modulate inflammatory pathways.
Future work should involve the synthesis of a library of analogues by modifying the substituent at the N1 position and by oxidizing the methylthio group to explore structure-activity relationships (SAR).
Conclusion
This guide has detailed the structural characteristics of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole, a molecule of significant interest for medicinal chemistry and drug development. We have provided a comprehensive, actionable framework for its synthesis via a robust Knorr cyclocondensation reaction and outlined the critical analytical methodologies required for its unambiguous structural verification. By leveraging this foundational knowledge, researchers can confidently synthesize, characterize, and explore the therapeutic potential of this promising heterocyclic scaffold.
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